molecular formula C20H13F3N4O B3004773 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-02-1

3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone

Cat. No. B3004773
CAS RN: 318498-02-1
M. Wt: 382.346
InChI Key: WLWVEKJXYGYSBO-UHFFFAOYSA-N
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Description

The compound "3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone" is a heterocyclic compound that belongs to the class of pyrazolyl-pyridazinones. These compounds are known for their diverse pharmacological activities, including cardiotonic and antimicrobial properties. The structure of this compound suggests that it may have potential biological activities due to the presence of the pyrazole and pyridazinone moieties, which are common in various biologically active compounds .

Synthesis Analysis

The synthesis of pyrazolyl-pyridazinones typically involves the formation of the pyrazole ring followed by the introduction of the pyridazinone moiety. For instance, the synthesis of related compounds has been achieved through reactions involving hydrazine derivatives with β-dicarbonyl compounds, followed by cyclization reactions . Cycloaddition reactions have also been employed to construct the pyridazinone ring, as seen in the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones . The use of iodine(III)-mediated oxidative cyclization has been reported for the synthesis of related triazolo-pyridines . These methods highlight the versatility of synthetic approaches for constructing the pyrazolyl-pyridazinone scaffold.

Molecular Structure Analysis

The molecular structure of pyrazolyl-pyridazinones is characterized by the presence of two nitrogen-containing heterocycles, which are likely to influence the compound's electronic properties and reactivity. The pyrazole ring is known for its electron-donating properties, while the pyridazinone ring can act as an electron acceptor . The presence of a trifluoromethyl group on the phenyl ring could further modulate the electronic properties of the compound, potentially affecting its biological activity.

Chemical Reactions Analysis

Pyrazolyl-pyridazinones can undergo various chemical reactions, including cycloadditions, condensations, and cyclizations. For example, the reaction of pyridazinone derivatives with hydrazine can lead to the formation of pyrazolo[4,3-c]pyridazines . The reactivity of the pyrazole moiety towards nucleophiles and electrophiles can also be exploited to introduce various substituents, which can be used to fine-tune the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolyl-pyridazinones are influenced by their molecular structure. The presence of nitrogen atoms and the trifluoromethyl group can affect the compound's polarity, solubility, and stability. These properties are crucial for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Gas chromatographic methods have been used to analyze related pyridazinone derivatives, indicating that these compounds can be quantified and characterized using chromatographic techniques .

Scientific Research Applications

Phosphodiesterase 10A Inhibition and Potential Schizophrenia Treatment

A novel series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, including compounds structurally related to 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone, have been developed. These compounds demonstrate potent inhibitory activity and high selectivity over other PDEs, making them promising candidates for schizophrenia treatment. Notable among these is TAK-063, which has shown effective suppression of phencyclidine-induced hyperlocomotion in mice and is currently undergoing clinical trials (Kunitomo et al., 2014).

Synthesis and Transformation in Heterocyclic Chemistry

Studies on the synthesis of heterocyclic compounds involve the transformation of β-dicarbonyl compounds into new 1-phenyl-3-R-4-(1H)pyridazinones. These transformations play a crucial role in the development of various biologically active compounds and have broad applications in medicinal chemistry (Plescia et al., 1981).

Cardiotonic Agents and Inotropic Activity

Compounds structurally related to 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone have been synthesized and evaluated for their potential as cardiotonic agents. These studies provide insights into the structure-activity relationships necessary for optimal inotropic activity, which is significant for the development of new therapeutic agents for heart conditions (Sircar et al., 1987).

Antimicrobial Applications

Research on iodine(III)-mediated oxidative synthesis has led to the creation of new compounds structurally related to 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone. These compounds have demonstrated potent antimicrobial activities, highlighting their potential use in combating bacterial and fungal infections (Prakash et al., 2011).

Anti-Influenza Virus Activity

Studies have also revealed the anti-avian influenza virus activity of some novel pyrazole, pyridazinone, and other heterocyclic derivatives. These compounds, including ones structurally related to 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone, have shown promising results against the H5N1 virus, indicating their potential in antiviral therapy (Flefel et al., 2012).

properties

IUPAC Name

3-(1-phenylpyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)14-5-4-8-16(13-14)27-12-10-18(28)19(25-27)17-9-11-26(24-17)15-6-2-1-3-7-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWVEKJXYGYSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone

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